molecular formula C24H23ClFN7O B2906408 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021061-10-8

3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2906408
CAS No.: 1021061-10-8
M. Wt: 479.94
InChI Key: VWOBOUPUSKNFDR-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a benzamide core substituted with a chloro group, a pyrazolopyrimidine moiety, and a fluorophenylpiperazine group, making it a molecule of interest for its pharmacological properties.

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This binding can cause a change in the conformation (shape) of the receptor, leading to a cascade of events inside the cell.

Pharmacokinetics

Some related compounds have shown significant analgesic activity at 30 minutes, with a gradual increase in antinociceptive activity up to 120 minutes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, structural modifications on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring can affect its activity . Furthermore, the addition of chloride to the meta position of the benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using a halogenated precursor.

    Attachment of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl group to the piperazine ring, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

    Formation of the Benzamide Core: The final step involves the acylation of the amine group with a chloro-substituted benzoyl chloride under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolopyrimidine ring, leading to the formation of amines or reduced heterocycles.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions, often facilitated by phase-transfer catalysts.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines or reduced heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the effects of multiple functional groups on the reactivity and stability of complex organic molecules.

Biology

In biological research, 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors. It may also have applications in oncology, given its potential to inhibit certain kinases involved in cancer cell proliferation.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
  • 3-chloro-N-(2-(4-(4-(4-methylphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its pharmacokinetic properties and biological activity. The combination of these functional groups may enhance its binding affinity and selectivity for specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-chloro-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN7O/c25-18-3-1-2-17(14-18)24(34)27-8-9-33-23-21(15-30-33)22(28-16-29-23)32-12-10-31(11-13-32)20-6-4-19(26)5-7-20/h1-7,14-16H,8-13H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOBOUPUSKNFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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